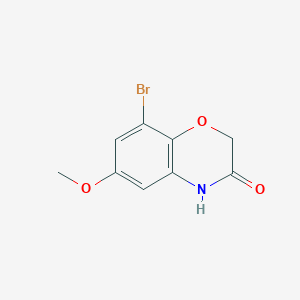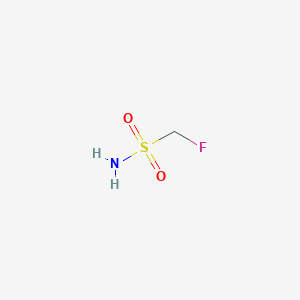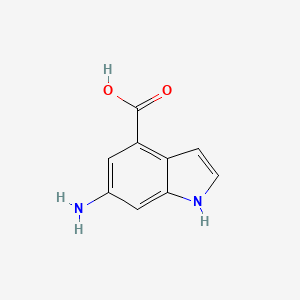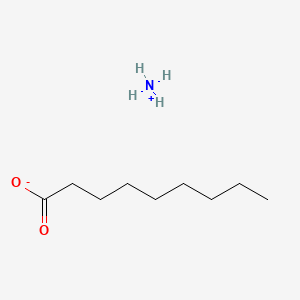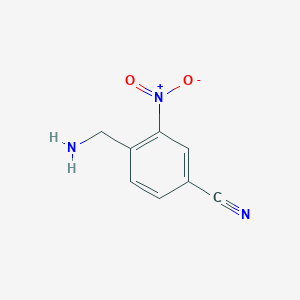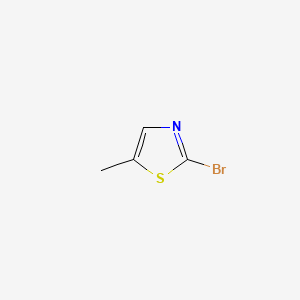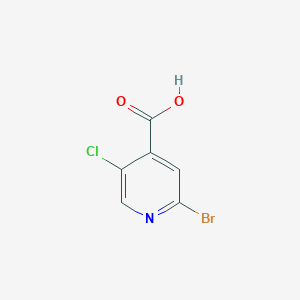
N-(piperidin-4-yl)benzamide hydrochloride
Vue d'ensemble
Description
N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities, which include acting as ligands for various receptors and enzymes. Piperidine derivatives have been explored for their potential therapeutic applications in treating conditions such as dementia, Parkinson's disease, and as prokinetic agents for gastrointestinal motility disorders.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from piperidin-4-one or similar precursors. For instance, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Similarly, the synthesis of CCR5 antagonists involves a series of reactions including elimination, reduction, bromination, and amide formation 10.
Molecular Structure Analysis
The molecular structure of N-(piperidin-4-yl)benzamide hydrochloride and related compounds is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. This ring is often substituted with various functional groups that can significantly alter the compound's binding affinity and selectivity for different biological targets. For example, the introduction of bulky moieties or phenyl groups at specific positions on the piperidine ring or the benzamide moiety can enhance the activity of the compounds as anti-acetylcholinesterase agents .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including hydrosilylation, which is catalyzed by Lewis basic catalysts derived from piperazine-2-carboxylic acid . The structure of the piperidine ring and its substituents can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, lipophilicity, and stability, are crucial for their potential therapeutic applications. For example, the lipophilicity properties of certain benzamide derivatives make them valuable candidates for positron emission tomography (PET) imaging due to their ability to cross biological membranes and reach their targets within the body . The basic quality of the nitrogen atom in the piperidine ring is also important for the biological activity of these compounds .
Applications De Recherche Scientifique
Application Summary
“N-(piperidin-4-yl)benzamide hydrochloride” derivatives have been studied for their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions, which are often found in tumor cells .
Methods of Application
Researchers designed and synthesized a series of novel benzamide derivatives, including “N-(piperidin-4-yl)benzamide hydrochloride”. Preliminary in vitro studies were conducted on HepG2 cells .
Results
Compounds 10b and 10j, which are derivatives of “N-(piperidin-4-yl)benzamide hydrochloride”, showed significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
- Anticancer agents : As mentioned earlier, certain derivatives have shown potential in cancer research, particularly in the activation of hypoxia-inducible factor 1 pathways .
- Antiviral agents : Piperidine derivatives could potentially inhibit the replication of certain viruses .
- Antimalarial agents : Some derivatives might be effective against the parasites that cause malaria .
- Antimicrobial and antifungal agents : These compounds could potentially inhibit the growth of certain bacteria and fungi .
- Antihypertensive agents : Some piperidine derivatives might help lower blood pressure .
- Analgesic and anti-inflammatory agents : These compounds could potentially relieve pain and reduce inflammation .
- Anticancer agents : As mentioned earlier, certain derivatives have shown potential in cancer research, particularly in the activation of hypoxia-inducible factor 1 pathways .
- Antiviral agents : Piperidine derivatives could potentially inhibit the replication of certain viruses .
- Antimalarial agents : Some derivatives might be effective against the parasites that cause malaria .
- Antimicrobial and antifungal agents : These compounds could potentially inhibit the growth of certain bacteria and fungi .
- Antihypertensive agents : Some piperidine derivatives might help lower blood pressure .
- Analgesic and anti-inflammatory agents : These compounds could potentially relieve pain and reduce inflammation .
Safety And Hazards
The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .
Orientations Futures
Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZBYLCTOOFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)benzamide hydrochloride | |
CAS RN |
83540-09-4 | |
| Record name | N-(piperidin-4-yl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

